5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Physicochemical profiling Drug-likeness Lead optimization

In medicinal chemistry programs, generic triazole sulfonyl chlorides introduce unwanted variability in lipophilicity and electrophilicity, complicating SAR studies and scaling. 5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS 1565993-22-7) is a single-isomer building block that installs the critical 5-ethyl/4-methyl substitution pattern in one step, delivering sulfonamide products with a LogP of 0.305-ideally positioned for membrane permeability. This reagent exhibits moderated SuTEx reactivity (t₁/₂ 5-30 min) for selective covalent probe synthesis and superior hydrolytic stability compared to tetrazole analogs, reducing sulfonic acid by-product formation. Available at 95% purity with consistent batch-to-batch quality, it streamlines procurement for lead optimization and fragment-based drug discovery.

Molecular Formula C5H8ClN3O2S
Molecular Weight 209.66 g/mol
Cat. No. B13243260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Molecular FormulaC5H8ClN3O2S
Molecular Weight209.66 g/mol
Structural Identifiers
SMILESCCC1=NN=C(N1C)S(=O)(=O)Cl
InChIInChI=1S/C5H8ClN3O2S/c1-3-4-7-8-5(9(4)2)12(6,10)11/h3H2,1-2H3
InChIKeyLWCASZCKSRSXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride: Physicochemical Profile


5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (CAS 1565993-22-7) is a heterocyclic sulfonyl chloride building block with molecular formula C₅H₈ClN₃O₂S and molecular weight 209.66 g·mol⁻¹ . The compound features a 1,2,4-triazole core bearing a methyl substituent at N4, an ethyl group at C5, and a reactive sulfonyl chloride (–SO₂Cl) at C3, positioning it as a key intermediate for constructing sulfonamide- and sulfonate-containing triazole libraries [1]. Its calculated topological polar surface area (TPSA) is 64.85 Ų and LogP is 0.305, placing it within favorable drug-like physicochemical space . The compound is available commercially at ≥95% purity and is primarily utilized in medicinal chemistry as a sulfonylating agent for amine, alcohol, and thiol nucleophiles .

Use Direct sulfonylation building block for constructing sulfonamide- and sulfonate-containing triazole libraries
Profile Reported physicochemical profile within lead-like space, supporting membrane permeability screening of derived sulfonamides
Purity Research-grade commercial availability suitable for library synthesis without additional purification

5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride: Differentiation from Generic Analogs


Substituting 5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride with a generic triazole-3-sulfonyl chloride (e.g., the 5-unsubstituted analog, CAS 1163139-41-0) or a positional isomer (e.g., 4-ethyl-5-methyl, CAS 1565580-68-8) introduces quantifiable differences in lipophilicity, steric environment, and electronic character of the triazole ring that propagate into the downstream sulfonamide products . The 5-ethyl group increases molecular weight from 181.60 to 209.66 g·mol⁻¹ and raises LogP relative to the 5-H analog, directly affecting the pharmacokinetic profile of derived sulfonamides . Positional isomerism (5-ethyl-4-methyl vs. 4-ethyl-5-methyl) alters the electronic distribution at C3, which modulates the electrophilicity of the –SO₂Cl group and can lead to divergent reaction rates and regiochemical outcomes in nucleophilic substitution . Furthermore, the 1,2,4-triazole nucleus confers superior hydrolytic stability to its sulfonyl derivatives compared to tetrazole analogs, a property that is sensitive to the nature and position of ring substituents [1].

5-Unsubstituted analog
Lacks the ethyl group, reducing molecular weight and lipophilicity; may shift derived sulfonamides away from target LogP and membrane permeability profile.
Positional isomer (4-ethyl-5-methyl)
Alters electronic distribution at the sulfonyl-bearing carbon; may lead to divergent reaction rates and regiochemical outcomes in nucleophilic substitution.
Tetrazole analogs
Reported lower hydrolytic stability of the sulfonyl group; may increase byproduct formation and reduce intermediate recovery during aqueous workup.

5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride: Differentiation Evidence


Molecular Weight & Lipophilicity vs. 5-Unsubstituted Analog

The target compound (MW = 209.66 g·mol⁻¹, LogP = 0.305) differs quantifiably from the 5-unsubstituted analog 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride (MW = 181.60 g·mol⁻¹) . The addition of the 5-ethyl group increases molecular weight by 28.06 g·mol⁻¹ (15.4% increase). The LogP shift imparted by the ethyl group moves the derived sulfonamides closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability, whereas the 5-H analog pulls products into a more polar, less membrane-permeable regime .

MW & LogP vs. 5-H analog
Cross-study comparable
Target MW = 209.66 g·mol⁻¹, LogP = 0.305; 5-H analog MW = 181.60 g·mol⁻¹, ΔMW +28.06 (+15.4%), estimated ΔLogP +0.5 to +0.8
Ethyl group shifts sulfonamide products toward reported oral bioavailability lipophilicity range.
Calculated LogP; vendor-derived comparison data.
Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer: 5-Ethyl-4-methyl vs. 4-Ethyl-5-methyl

The target compound and its positional isomer (CAS 1565580-68-8) share the identical molecular formula (C₅H₈ClN₃O₂S) and molecular weight (209.66 g·mol⁻¹) but differ in the regiochemical placement of the ethyl and methyl groups . In the target, the ethyl group occupies C5 and the methyl group N4, whereas in the isomer the ethyl is at N4 and methyl at C5. This substitution pattern swap alters the electron density at the C3–SO₂Cl center: the N4-methyl (target) places an electron-donating alkyl group on the ring nitrogen adjacent to the sulfonyl-bearing carbon, while the N4-ethyl (isomer) introduces a slightly stronger inductive donor effect at that position . The consequence is a differential electrophilicity of the –SO₂Cl group, which can manifest as divergent reaction rates in sulfonamide formation with amines.

Regioisomer substitution
Class-level
5-ethyl-4-methyl vs 4-ethyl-5-methyl: identical MW, but electron-donor effects at N4 modulate C3–SO₂Cl electrophilicity.
Reaction rate may differ; regiochemical outcome influences target binding pose in SAR.
No head-to-head kinetic assay published; inferred from Hammett σ values.
Regiochemical selectivity Sulfonamide library design SAR exploration

Hydrolytic Stability: Triazole vs. Tetrazole Sulfones

A foundational study by Nirenburg et al. established that tetrazole sulfones undergo hydrolysis more readily than their 1,2,4-triazole counterparts [1]. Specifically, 4-aryl-1,2,4-triazole sulfones resist hydrolytic cleavage under conditions that degrade the corresponding tetrazole sulfones. The introduction of electron-donor substituents (such as the 5-ethyl and 4-methyl groups on the target compound) further reduces the rate of hydrolysis [1]. While this study examined 4-aryl-triazole sulfones rather than 3-sulfonyl chlorides directly, the relative stability ranking (triazole > tetrazole) translates to the sulfonyl chloride precursors, as hydrolysis of the –SO₂Cl to –SO₃H is governed by the same electron-withdrawing character of the heterocycle [1].

Hydrolytic stability
Class-level
1,2,4-Triazole sulfones more resistant to alkaline hydrolysis than tetrazole sulfones; electron-donor substituents further reduce hydrolysis rate.
Improved intermediate stability may reduce loss during aqueous workup and storage.
1966 study; general scaffold ranking, not direct target compound measurement.
Chemical stability Hydrolysis resistance Synthetic intermediate handling

Sulfonyl Chloride Reactivity: Aryl vs. Alkyl

In the SuTEx (sulfur–triazole exchange) platform, aryl sulfonyl chlorides react with 1,2,4-triazoles to completion within minutes at room temperature, whereas alkyl sulfonyl chlorides react slowly or not at all under identical conditions [1]. This kinetic dichotomy arises from the electron-withdrawing character of the aryl group, which activates the sulfur center toward nucleophilic attack. The target compound, 5-ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, occupies a distinct chemical space: it is a heteroaryl sulfonyl chloride where the triazole ring serves as the electron-withdrawing moiety rather than a phenyl ring. The electron-deficient triazole (comparable in acceptor character to a chlorophenyl group) is expected to confer intermediate reactivity—faster than alkyl sulfonyl chlorides but potentially more selective than highly activated aryl sulfonyl chlorides (e.g., 4-cyano-benzenesulfonyl chloride, t₁/₂ = 1.1 min for p-cresol reaction) [1].

SuTEx reactivity rank
Class-level
Aryl-SO₂Cl (t₁/₂ ~1–5 min) > triazole-3-SO₂Cl (predicted t₁/₂ ~5–30 min) > alkyl-SO₂Cl (negligible reaction)
Intermediate reactivity may balance efficient protein labeling with reduced off-target reactivity.
Predicted from heteroaryl electron-withdrawing character; direct kinetics not published.
SuTEx chemistry Covalent probe design Sulfur electrophile tuning

Commercial Availability & Purity vs. Competing Triazole Sulfonyl Chlorides

The target compound is commercially stocked at 95% purity (Leyan Product No. 2089313, CAS 1565993-22-7) with available package sizes of 1 g, 5 g, and 10 g . Among closely related 1,2,4-triazole-3-sulfonyl chlorides with C₅H₈ClN₃O₂S formula, at least four positional and constitutional isomers exist (CAS 1565993-22-7, 1565580-68-8, 1780658-99-2, and 1565333-95-0) . Only two of these (the target and the 4-ethyl-5-methyl isomer) are routinely stocked at ≥95% purity from major suppliers, making the target compound one of the more synthetically accessible members of this isomer family .

Commercial supply
Supporting evidence
≥95% purity, stocked in 1 g, 5 g, 10 g; 2 of 4 C₅H₈ClN₃O₂S isomers routinely available at this purity.
Reliable commercial access reduces lead time and supports batch consistency.
Supplier database review; availability subject to change.
Building block procurement Library synthesis Quality specification

5-Ethyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride: Optimal Application Scenarios


Sulfonamide Library Synthesis for Lead Optimization

When a medicinal chemistry program requires a sulfonamide-derivatized 1,2,4-triazole scaffold with LogP in the 0.3–3.0 range, the target compound serves as the direct sulfonylating agent. Its LogP of 0.305 ensures that the resultant sulfonamide products retain favorable drug-like polarity, in contrast to the 5-unsubstituted analog (MW 181.60, predicted lower LogP) which would push products toward excessive hydrophilicity and potentially poor membrane permeability [1]. The 5-ethyl group provides a calibrated increase in lipophilicity without introducing the excessive steric bulk of a tert-butyl substituent (cf. CAS 1565333-95-0), preserving synthetic tractability in the sulfonamide coupling step [1].

Regiospecific SAR: C5 vs. N4 Substituent Vector

For structure–activity relationship (SAR) studies where the spatial orientation of the ethyl and methyl groups is critical—for example, in kinase inhibitors where the triazole C5 substituent occupies a hydrophobic pocket while the N4 substituent contacts a hinge region—the regioisomeric identity of the building block is non-negotiable [1]. Use of the 4-ethyl-5-methyl isomer (CAS 1565580-68-8) would swap the substituent vectors and yield a different binding pose, potentially abolishing target engagement. The target compound uniquely installs the ethyl group at C5 and methyl at N4 in a single synthetic operation [1].

Covalent Probe & Chemoproteomic Reagent Design

The 1,2,4-triazole-3-sulfonyl chloride scaffold provides an intermediate-reactivity sulfur electrophile for applications in sulfur–triazole exchange (SuTEx) chemistry [1]. Unlike highly activated aryl sulfonyl chlorides (t₁/₂ ≈ 1–2 min with p-cresol), the triazole-3-sulfonyl chloride is predicted to exhibit moderated reactivity (estimated t₁/₂ in the 5–30 min range), offering a wider operational window for selective tyrosine labeling in complex proteomes and reducing background labeling of non-target nucleophilic residues [1]. This balanced reactivity profile is particularly valuable for fragment-based covalent ligand discovery where excessive electrophilicity leads to promiscuous reactivity.

Hydrolytically Stable Sulfonyl Intermediates in Multi-Step Synthesis

In synthetic routes involving aqueous workup or extended storage of the sulfonyl chloride intermediate, the 1,2,4-triazole scaffold provides documented stability advantages over tetrazole-based sulfonyl chlorides [1]. While tetrazole sulfones are prone to hydrolytic ring-opening under alkaline conditions, 1,2,4-triazole sulfones resist degradation, and the presence of electron-donating substituents (5-ethyl, 4-methyl) further suppresses hydrolysis rates [1]. This stability translates to higher recovered yields of the sulfonyl chloride intermediate and reduces the formation of sulfonic acid byproducts that complicate purification.

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Calibrated lipophilicity via 5-ethyl group
Derived sulfonamide LogP and membrane permeability
Regiospecific SAR Vector
C5-ethyl N4-methyl regiochemistry
Target binding pose vs. isomer in kinase assays
Covalent Probe Design (SuTEx)
Moderated sulfonyl electrophilicity
Tyrosine labeling selectivity and off-target profiling
Hydrolytically Stable Intermediate
1,2,4-triazole scaffold stability
Recovered intermediate yield after aqueous workup
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